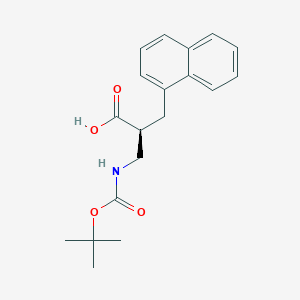![molecular formula C13H9F4N B12994495 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B12994495.png)
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The scalability of the process is crucial for its application in various industries, and optimization of reaction parameters is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenol
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to its biphenyl structure combined with both fluorine and trifluoromethyl substituents. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H9F4N |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9F4N/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7H,18H2 |
InChI Key |
STKPXNHMGULZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



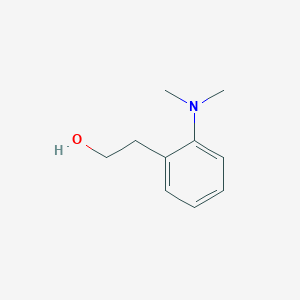
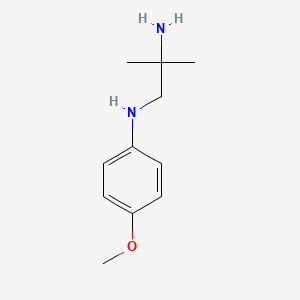
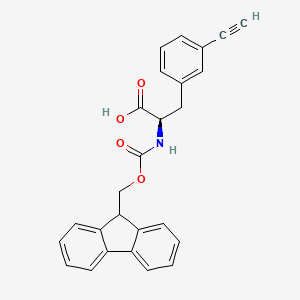

![tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12994441.png)


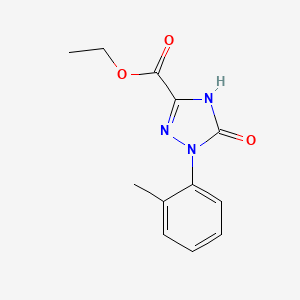
![tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12994461.png)

![Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate](/img/structure/B12994485.png)

